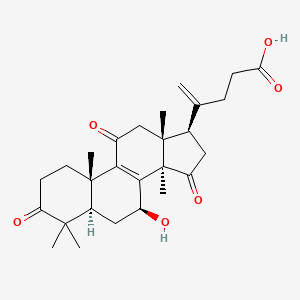![molecular formula C36H26O8 B11930457 5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone: is a complex organic compound characterized by its unique binaphthalene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: This step involves the coupling of two naphthalene units through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of reagents such as osmium tetroxide or hydrogen peroxide.
Benzylation: The benzyl groups are added through benzylation reactions, typically using benzyl chloride in the presence of a base like sodium hydroxide.
Final Modifications: The final steps may include further functional group modifications and purification processes to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the quality and consistency of the product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases.
Major Products:
Oxidation Products: Quinones, hydroquinones, or other oxidized derivatives.
Reduction Products: Alcohols, diols, or other reduced forms.
Substitution Products: Compounds with various functional groups replacing the benzyl groups.
科学研究应用
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its stability and functional groups make it suitable for incorporation into advanced materials, such as polymers or nanomaterials.
Biology and Medicine:
Drug Development: The compound’s multiple functional groups and potential biological activity make it a candidate for drug discovery and development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in the production of dyes and pigments.
Coatings and Adhesives: Its chemical stability and functional groups make it useful in formulating coatings and adhesives with specific properties.
作用机制
The mechanism of action of 5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups can form hydrogen bonds, while the benzyl groups can participate in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: This compound shares a similar core structure but differs in the presence of spiro linkage and tetramethyl groups.
6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: This compound has similar hydroxyl and binaphthalene features but includes dimethoxy and diisopropyl groups.
Uniqueness: 5,5’-Dibenzyl-6,6’,7,7’-tetrahydroxy-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is unique due to its specific combination of benzyl, hydroxyl, and dimethyl groups, which confer distinct chemical properties and potential applications. Its symmetrical structure and multiple functional groups make it versatile for various chemical reactions and applications in different fields.
属性
分子式 |
C36H26O8 |
|---|---|
分子量 |
586.6 g/mol |
IUPAC 名称 |
5-benzyl-2-(5-benzyl-1,4,6,7-tetrahydroxy-3-methylnaphthalen-2-yl)-3-methylnaphthalene-1,4,6,7-tetrone |
InChI |
InChI=1S/C36H26O8/c1-17-27(35(43)23-15-25(37)33(41)21(29(23)31(17)39)13-19-9-5-3-6-10-19)28-18(2)32(40)30-22(14-20-11-7-4-8-12-20)34(42)26(38)16-24(30)36(28)44/h3-12,15-16,37,39,41,43H,13-14H2,1-2H3 |
InChI 键 |
LPVFEPQELVJHIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)CC3=CC=CC=C3)C4=C(C5=CC(=C(C(=C5C(=C4C)O)CC6=CC=CC=C6)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
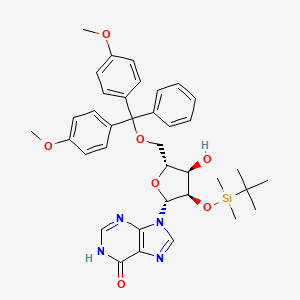
![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)

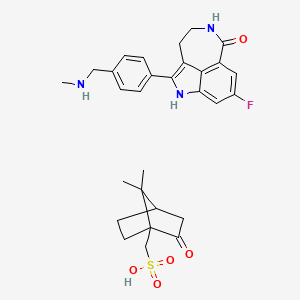
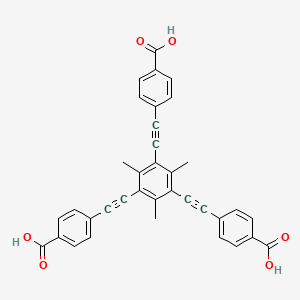
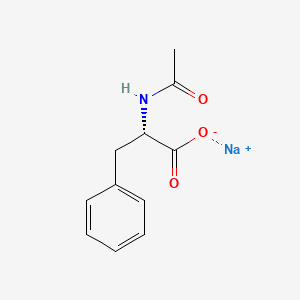
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
